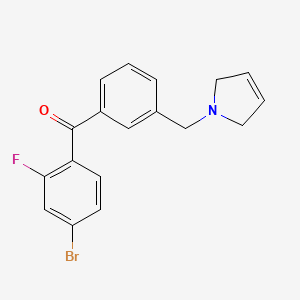

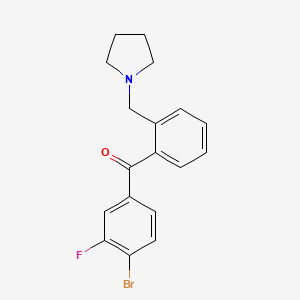

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene was achieved through a Wittig-Horner reaction, starting from benzophenone and using (4-bromobenzyl) phosphonic acid dimethyl ester as a reagent . This method could potentially be adapted for the synthesis of "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" by incorporating the appropriate fluoro and pyrrolidinomethyl substituents at the corresponding positions on the benzophenone core.

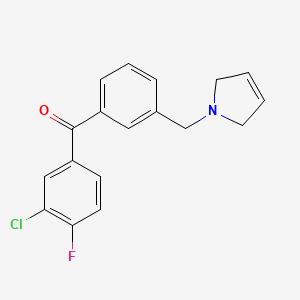

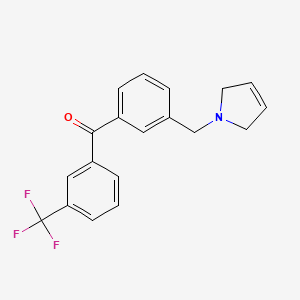

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is often characterized using spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrational frequencies of a pyrazole derivative of benzophenone were investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Such computational methods could be applied to "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" to predict its molecular geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives can be influenced by the presence of substituents. The study of 1-Bromo-4-(2,2-diphenylvinyl) benzene provides an example of how the steric configuration can affect intermolecular interactions and potentially the chemical reactivity of the compound . The presence of bromo and fluoro groups in "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" could similarly impact its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives, such as thermal stability, moisture absorption, and fluorescence, are key factors in determining their potential applications. The polyimides derived from a benzophenone-containing diamine monomer exhibited high glass transition temperatures, thermal stability, and mechanical strength, indicating their suitability for high-performance materials . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, which showed aggregation-induced emission (AIE) characteristics, suggest that similar benzophenone derivatives could be used in optoelectronic devices . These properties would be important to investigate for "4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone" to assess its potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis of Triaryl Pyridines : 4-Fluoro phenacyl pyridinium bromide, a compound related to 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone, was used in the synthesis of triaryl pyridines, showcasing the versatility of such compounds in organic synthesis (Agarwal, 2012).

- Fluorescence Properties : Compounds similar to 4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone have been studied for their fluorescence properties, highlighting potential applications in materials science and photoluminescence research (Zuo-qi, 2015).

- Comparative Imaging Studies : The structural properties of related benzophenone-based labeling compounds have been utilized in comparative imaging studies involving PET and SPECT, demonstrating the compound's potential in diagnostic imaging (Li et al., 2003).

Applications in Organic Chemistry

- Grignard Reaction Studies : Related compounds have been used in educational settings to demonstrate the Grignard reaction, providing insights into organic chemistry and chemical education (Hein et al., 2015).

- Benzodiazepine Synthesis : The synthesis of benzodiazepines using related fluorinated compounds illustrates the role of such compounds in pharmaceutical chemistry (Johnströma et al., 1994).

Biochemical Research

- Antiproliferative Activity : Benzophenone derivatives, similar to the compound , have shown antiproliferative activity against cancer cells, suggesting potential in cancer research (Al‐Ghorbani et al., 2016).

- Photostability Enhancement in Fluorophores : The fluorination of fluorophores, a process related to the compound , can enhance their photostability and spectroscopic properties, suggesting applications in biochemical imaging and diagnostics (Woydziak et al., 2012).

Wirkmechanismus

The mechanism of action for “4’-Bromo-3’-fluoro-2-pyrrolidinomethyl benzophenone” is not specified in the searched resources. It’s important to note that the mechanism of action would depend on the specific application of the compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-bromo-3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQWNNZFDLFGCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643656 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3'-fluoro-2-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-69-1 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)